molecular formula C10H5ClN2O B1436742 4-Chloro-7-hydroxyquinoline-3-carbonitrile CAS No. 1017788-66-7

4-Chloro-7-hydroxyquinoline-3-carbonitrile

Cat. No.: B1436742
CAS No.: 1017788-66-7
M. Wt: 204.61 g/mol
InChI Key: ATENTCYDIFPJRQ-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxyquinoline-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its quinoline core structure, which is substituted with a chloro group at the 4-position, a hydroxy group at the 7-position, and a cyano group at the 3-position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

4-Chloro-7-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloroaniline with malononitrile in the presence of a suitable catalyst, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-7-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its hydroxy and cyano groups play crucial roles in binding to target proteins and modulating their activity .

Comparison with Similar Compounds

  • 4-Chloroquinoline-3-carbonitrile
  • 7-Hydroxyquinoline-3-carbonitrile
  • 4-Chloro-7-methoxyquinoline-3-carbonitrile

Comparison: 4-Chloro-7-hydroxyquinoline-3-carbonitrile is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-7-hydroxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATENTCYDIFPJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650688
Record name 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017788-66-7
Record name 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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